

# Technical Guide: Spectroscopic Analysis of 2-Fluoro-4-methoxyphenacyl bromide

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## Compound of Interest

**Compound Name:** 2-Fluoro-4-methoxyphenacyl bromide

**Cat. No.:** B115518

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This guide provides a detailed overview of the spectroscopic data for **2-Fluoro-4-methoxyphenacyl bromide** (CAS No: 157014-35-2). The information is structured to be a practical resource for the synthesis and characterization of this compound.

Molecular Structure and Properties:

- IUPAC Name: 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone[1][2]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>BrFO<sub>2</sub>[1][2][3][4]
- Molecular Weight: 247.06 g/mol [3]
- Synonyms: **2-Fluoro-4-methoxyphenacyl bromide**[1][2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Fluoro-4-methoxyphenacyl bromide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	dd	1H	H-6 (Aromatic)
~6.7 - 6.9	m	2H	H-3, H-5 (Aromatic)
~4.4	s	2H	-CH <sub>2</sub> Br
~3.9	s	3H	-OCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~189	C=O (Ketone)
~165 (d)	C-F (Aromatic)
~162	C-OCH <sub>3</sub> (Aromatic)
~133 (d)	C-H (Aromatic)
~118 (d)	C-H (Aromatic)
~114	C-CO (Aromatic)
~101 (d)	C-H (Aromatic)
~56	-OCH <sub>3</sub>
~30	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-3100	Medium	C-H Stretch (Aromatic)
~2850-2960	Medium	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O-C Stretch (Ether)
~1200	Strong	C-F Stretch
~600-700	Strong	C-Br Stretch

Note: A vapor phase IR spectrum is available on SpectraBase, but requires a subscription for full access.[\[3\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
246/248	~50/~50	[M] <sup>+</sup> , [M+2] <sup>+</sup> (presence of Bromine isotope)
167	High	[M - Br] <sup>+</sup>
139	Medium	[M - Br - CO] <sup>+</sup> or [C <sub>8</sub> H <sub>7</sub> FO] <sup>+</sup>
124	Medium	[C <sub>7</sub> H <sub>4</sub> FO] <sup>+</sup>

Exact Mass: 245.969171 g/mol .[\[3\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard.

## Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

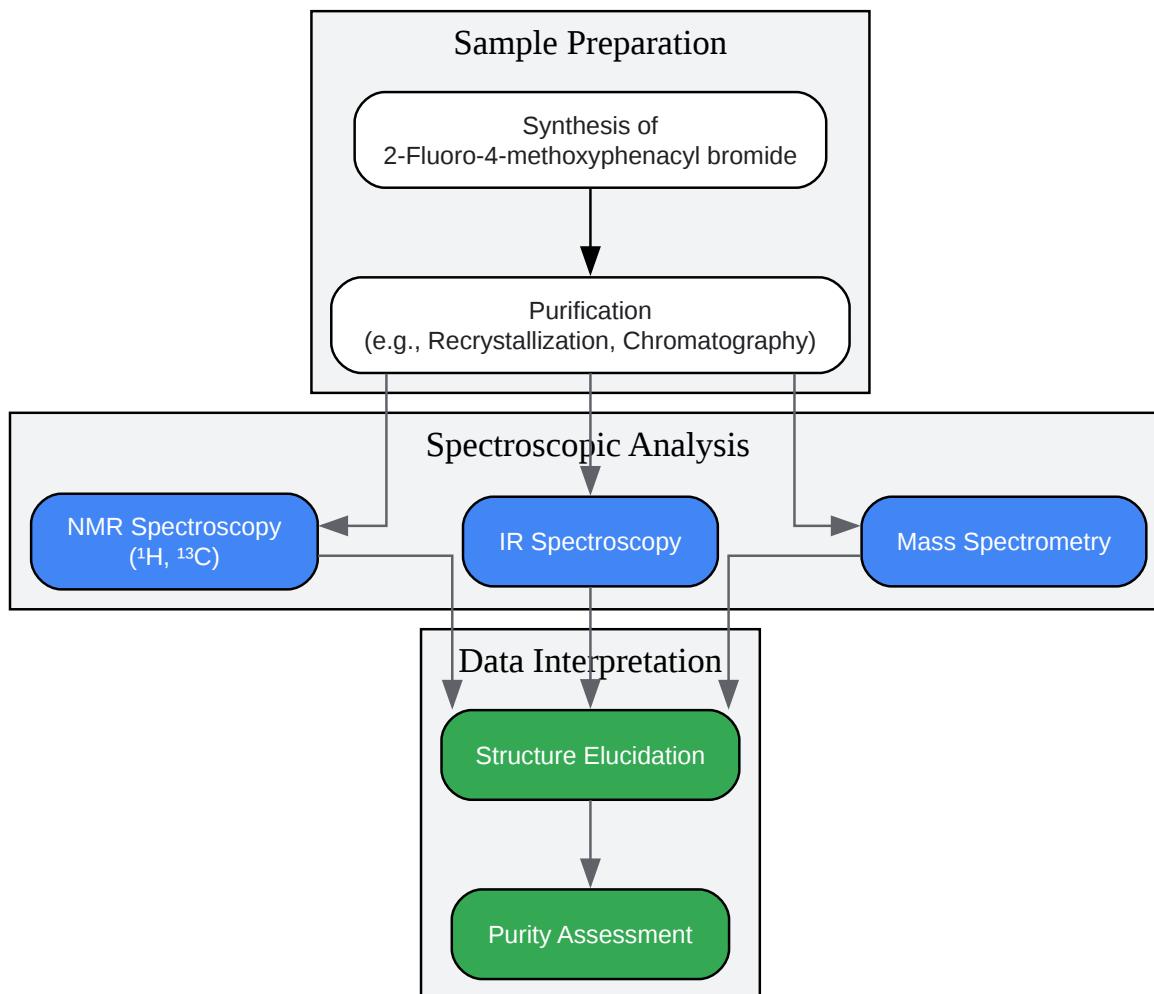
## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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